5-Bromothieno[3,2-b]pyridine
Description
Historical Context and Evolution of Thienopyridine Chemistry
The exploration of thienopyridine chemistry dates back to the early 20th century, with the first synthesis of thieno[2,3-b]pyridine (B153569) reported in 1913. researchgate.net Since then, the field has evolved significantly, driven by the discovery of the pharmacological potential of thienopyridine derivatives. researchgate.netigi-global.com Notably, compounds like Ticlopidine, Clopidogrel, and Prasugrel, which are clinically used to inhibit platelet aggregation, belong to the thienopyridine class. igi-global.comacademie-sciences.fr This has spurred the development of novel and efficient synthetic methods to access the various isomeric thienopyridine scaffolds. researchgate.netigi-global.com The introduction of halogen atoms, such as bromine, into the thienopyridine core has further expanded the synthetic utility of these systems, allowing for a wide range of chemical transformations.
Structural Isomerism within the Thienopyridine Class
The fusion of a thiophene (B33073) and a pyridine (B92270) ring can result in six possible structural isomers, each defined by the mode of annulation. researchgate.netresearchgate.net These isomers are:
Thieno[2,3-b]pyridine
Thieno[3,2-b]pyridine (B153574)
Thieno[2,3-c]pyridine
Thieno[3,2-c]pyridine
Thieno[3,4-b]pyridine
Thieno[3,4-c]pyridine
Among these, the thieno[2,3-b] and thieno[3,2-b] isomers have been the most extensively studied. researchgate.net The differing arrangement of the nitrogen and sulfur heteroatoms in these isomers leads to distinct electronic properties and chemical reactivities. For instance, thieno[3,2-b]pyridine is reported to have the lowest calculated dipole moment among several isomeric furo-, thieno-, and selenophenopyridines, suggesting a more even distribution of electron density. tandfonline.com
Significance of Halogenated Heterocycles in Synthetic Chemistry
Halogenated heterocyclic compounds, those containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic organic chemistry. jeyamscientific.insigmaaldrich.com The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. mdpi.comnih.gov Halogens can act as leaving groups in nucleophilic substitution reactions and are crucial participants in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. jeyamscientific.in This versatility makes halogenated heterocycles, including 5-Bromothieno[3,2-b]pyridine, valuable building blocks for the construction of more complex molecules with desired functionalities. jeyamscientific.insmolecule.com
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its utility as a synthetic intermediate. The bromine atom at the 5-position of the pyridine ring makes it a key substrate for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. researchgate.net This has been exploited in the synthesis of novel thieno[3,2-b]pyridine derivatives with potential applications in medicinal chemistry and materials science. For example, derivatives of the isomeric 5-bromothieno[2,3-b]pyridine (B1281670) have been investigated as Pim-1 kinase inhibitors for their potential anticancer activity. tandfonline.comnih.gov While direct research on the biological activity of this compound itself is limited, its role as a precursor to biologically active molecules is well-established.
Physicochemical Properties of this compound
The fundamental physical and chemical properties of a compound are crucial for its application in synthesis and materials science.
| Property | Value |
| Molecular Formula | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol |
| Appearance | Not explicitly stated in the provided search results. |
| Melting Point | Not explicitly stated in the provided search results. |
| Boiling Point | Not explicitly stated in the provided search results. |
| Solubility | Not explicitly stated in the provided search results. |
| CAS Number | 1246555-44-1 cymitquimica.com |
Spectroscopic Data:
While specific spectroscopic data for this compound was not found in the provided search results, general characteristics for related thienopyridine systems have been reported. For instance, 13C-NMR spectral data for a range of substituted thieno[3,2-b]pyridines have been documented and analyzed. researchgate.net X-ray crystallography has also been employed to determine the planar structure of various thienopyridine derivatives. researchgate.net For the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine, detailed 1H and 13C NMR data, as well as single-crystal X-ray analysis, are available. nih.gov
Synthesis and Reactivity
The synthesis of this compound and its subsequent reactivity are central to its utility in organic chemistry.
Common Synthetic Routes:
While a specific, detailed synthesis for this compound was not outlined in the search results, general methods for constructing the thieno[3,2-b]pyridine core often involve the cyclization of appropriately substituted pyridine or thiophene precursors. igi-global.com One common strategy involves the reaction of 3-halo-2-alkynylpyridines with sodium sulfide (B99878). igi-global.com Another approach utilizes the cyclocondensation of 3-aminothiophenes. igi-global.com The introduction of the bromine atom at the 5-position can likely be achieved through electrophilic bromination of the thieno[3,2-b]pyridine scaffold.
Key Chemical Reactions:
The reactivity of this compound is dominated by transformations involving the bromine atom.
Cross-Coupling Reactions: The bromine atom at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling reactions with arylboronic acids can be used to introduce a variety of aryl groups at this position. researchgate.net
Substitution Reactions: The bromine atom can potentially be displaced by nucleophiles under suitable reaction conditions, although this type of reaction is generally less common for aryl bromides compared to cross-coupling reactions.
Metal-Halogen Exchange: Treatment with organolithium reagents could potentially lead to a metal-halogen exchange, generating a lithiated thienopyridine species that can then react with various electrophiles.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a versatile building block for the construction of more complex molecular architectures.
Use as a Building Block:
Its ability to participate in cross-coupling reactions makes this compound a valuable precursor for a wide range of substituted thieno[3,2-b]pyridines. smolecule.comcymitquimica.com These derivatives are of interest in various fields, including:
Medicinal Chemistry: Thienopyridine scaffolds are present in a number of pharmacologically active compounds. igi-global.comnih.gov The ability to introduce diverse substituents via the bromo-intermediate allows for the generation of libraries of compounds for biological screening. For example, related thieno[2,3-b]pyridine derivatives have shown promise as pim-1 inhibitors. tandfonline.comnih.gov
Materials Science: Fused heterocyclic systems like thienopyridines can possess interesting photophysical and electronic properties. The functionalization of the thieno[3,2-b]pyridine core through its bromo-derivative can be used to tune these properties for applications in organic electronics, such as in organic dyes for dye-sensitized solar cells. acs.org
Role in the Synthesis of Specific Compound Classes:
Through the application of various cross-coupling methodologies, this compound can be used to synthesize:
Aryl- and Heteroaryl-Substituted Thieno[3,2-b]pyridines: Suzuki-Miyaura and Stille couplings are standard methods for this purpose.
Aminated Thieno[3,2-b]pyridines: Buchwald-Hartwig amination can be employed to introduce nitrogen-based substituents.
Alkynylated Thieno[3,2-b]pyridines: Sonogashira coupling provides access to derivatives containing alkyne functionalities.
Structural Analysis and Characterization
The three-dimensional structure and electronic properties of this compound are key to understanding its reactivity and potential interactions with biological targets.
X-ray Crystallography Data:
While no specific X-ray crystallography data for this compound was found in the search results, the crystal structures of several related thienopyridine derivatives have been determined. researchgate.netscispace.com These studies have confirmed the planarity of the fused ring system. For example, the crystal structure of 3-bromothieno[2,3-b]pyridine-6-carbonitrile has been reported. scispace.com X-ray crystallography is a powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule. nih.gov
Computational Studies:
Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the molecular geometry and electronic structure of molecules like this compound. DFT calculations have been used to study the structures and stabilities of isomeric furo-, thieno-, and selenophenopyridines. tandfonline.com Such studies can provide insights into bond lengths, bond angles, and the distribution of electron density, which in turn helps to predict reactivity. For instance, computational modeling can be used to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.
Comparative Analysis with Other Halogenated Thienopyridines
Comparing the properties and reactivity of this compound with its chloro and iodo analogs provides valuable insights into the influence of the halogen substituent.
Reactivity Trends (Br vs. Cl, I):
In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. This means that the corresponding 5-iodothieno[3,2-b]pyridine would be expected to be more reactive than the bromo derivative, while the 5-chloro analog would be less reactive. This difference in reactivity can be exploited for selective functionalization in molecules containing multiple different halogen atoms.
Electronic and Steric Effects:
Structure
3D Structure
Properties
IUPAC Name |
5-bromothieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINXSDPSCQKXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308486 | |
| Record name | 5-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246555-44-1 | |
| Record name | 5-Bromothieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246555-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromothieno[3,2-b]pyridine | |
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Reactivity and Functionalization of 5 Bromothieno 3,2 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5-position of the thieno[3,2-b]pyridine (B153574) scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex derivatives for various applications, including medicinal chemistry.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between the 5-position of the thieno[3,2-b]pyridine core and various aryl or heteroaryl groups. This reaction typically involves the palladium-catalyzed reaction of 5-bromothieno[3,2-b]pyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.
Researchers have successfully synthesized a range of 5-aryl and 5-heteroaryl thieno[3,2-b]pyridines using this methodology. For instance, derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have been coupled with several (hetero)aryl pinacolboranes and potassium (hetero)aryltrifluoroborates. mdpi.com These reactions, catalyzed by PdCl2(dppf)·CH2Cl2, proceed in good to excellent yields, demonstrating the versatility of the Suzuki coupling for creating diverse bi(hetero)aryl structures. mdpi.comresearchgate.net The reaction conditions are generally robust, allowing for the coupling of a wide array of boronic acids and esters. acs.org The development of thienopyridine derivatives as selective kinase inhibitors has also utilized Suzuki-Miyaura coupling to introduce biaryl moieties.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Boron Reagent | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Potassium (4-cyanophenyl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 35 | mdpi.com |
| Potassium 3-furanyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 | mdpi.com |
Note: The table provides illustrative examples and conditions may vary based on the specific substrates.
The Sonogashira coupling enables the introduction of alkyne functionalities at the 5-position through a palladium and copper co-catalyzed reaction between this compound and a terminal alkyne. This C-C bond-forming reaction is crucial for synthesizing alkynyl-substituted thieno[3,2-b]pyridines, which are valuable intermediates and target molecules in medicinal chemistry.
For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully reacted with various (hetero)arylacetylenes via Sonogashira coupling. researchgate.net These reactions have led to the synthesis of novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. researchgate.net The resulting compounds have been evaluated for their biological activities, highlighting the importance of the alkynyl moiety in modulating the pharmacological profile. researchgate.net The Sonogashira reaction has also been used in the synthesis of thieno[3,2-b]pyridine-based inhibitors of protein kinases like c-Met and VEGFR2. researchgate.net
The formation of a carbon-nitrogen bond at the 5-position of the thieno[3,2-b]pyridine core can be efficiently achieved using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of this compound with a primary or secondary amine.
This reaction has been instrumental in preparing a variety of 5-amino-thieno[3,2-b]pyridine derivatives. For example, several novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were synthesized by the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. researchgate.netresearchgate.net These studies demonstrate the broad applicability of this method for creating di(hetero)arylamines, which have shown promising antitumor activities. researchgate.netresearchgate.net The reaction conditions can be tuned to accommodate a range of amine coupling partners. researchgate.netresearchgate.net
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the 5-bromo-thieno[3,2-b]pyridine scaffold can participate in other transition metal-catalyzed transformations.
The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is a viable method for introducing vinyl groups at the 5-position. organic-chemistry.orgwikipedia.org This reaction typically involves a palladium catalyst, a base, and an alkene to form a substituted alkene product. wikipedia.org
The Stille coupling , which utilizes organotin reagents, also provides a pathway for C-C bond formation. Although less common than the Suzuki coupling due to the toxicity of tin compounds, it can be an effective synthetic tool. researchgate.net
Nucleophilic Aromatic Substitution (S_NAr) Reactions
While palladium-catalyzed reactions are prevalent, the bromine atom at the 5-position can also undergo nucleophilic aromatic substitution (S_NAr). In these reactions, a nucleophile directly displaces the bromide ion. The reactivity of the thieno[3,2-b]pyridine ring towards nucleophilic attack is influenced by the electron-withdrawing nature of the fused pyridine (B92270) ring. abertay.ac.uk
The presence of electron-withdrawing groups on the ring system can activate it towards S_NAr. Nucleophiles such as amines, thiols, and alkoxides can be used to displace the bromine atom, although this often requires more forcing conditions compared to palladium-catalyzed methods. ntu.ac.uk For instance, the bromine atom at the 6-position of a related thieno[3,2-b]pyridine derivative can be substituted by nucleophiles like amines or thiols under appropriate conditions. smolecule.com The concerted S_NAr mechanism has also been explored for related bromo-heterocyclic compounds, where a stepwise mechanism is not always the case. nih.gov
Electrophilic Substitution at the Thienopyridine Core
The thieno[3,2-b]pyridine core itself can undergo electrophilic substitution reactions, although the reactivity is complex due to the competing electronic effects of the fused thiophene (B33073) and pyridine rings. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. abertay.ac.uk However, the electron-withdrawing pyridine ring deactivates the fused thiophene ring compared to thiophene itself.
Electrophilic substitution reactions such as halogenation and nitration have been studied on the thieno[3,2-b]pyridine system. For example, bromination of thieno[3,2-b]pyridine derivatives can occur at the thiophene ring. researchgate.net Nitration of thieno[3,2-b]pyridine precursors, often using a mixture of fuming nitric acid and sulfuric acid, has been shown to occur on the pyridine ring, for instance at the 6-position of a 3-chlorothieno[3,2-b]pyridine. The regioselectivity of electrophilic substitution is highly dependent on the existing substituents on the ring and the reaction conditions. researchgate.net
Lithiation and Subsequent Quench Reactions
The lithiation of substituted pyridines, followed by quenching with an electrophile, is a powerful method for introducing functional groups. clockss.org In the case of thieno[3,2-b]pyridines, lithiation can occur at different positions depending on the reaction conditions and the directing groups present. For instance, treatment of thieno[2,3-b]pyridine (B153569) with n-butyllithium can lead to nucleophilic attack at the 6-position, while the use of methyllithium (B1224462) can result in metalation at the 2-position. abertay.ac.uk
Directed lithiation is a particularly effective strategy. clockss.org For example, 3-ethoxypyridine (B173621) is lithiated at the 2-position with butyllithium, and the resulting lithiated intermediate can react with various electrophiles. abertay.ac.uk This approach allows for the regioselective introduction of substituents. The use of hindered lithium reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent the addition of the lithium reagent to the C=N bond of the pyridine ring. clockss.org
In a related context, the lithiation of 2,3,5-trichloropyridine (B95902) and subsequent reaction with methyl formate (B1220265) yields an aldehyde. This intermediate can then be further functionalized. google.com While specific studies on the direct lithiation of this compound are not detailed in the provided results, the general principles of pyridine and thienopyridine chemistry suggest that lithiation would be a viable method for its functionalization.
Oxidative Transformations and Dimerization Pathways
Thienopyridines can undergo various oxidative transformations, leading to the formation of N-oxides, S-oxides, sulfones, and other functionalized derivatives. acs.org The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (NaOCl) has been shown to result in an unusual oxidative dimerization, forming complex polycyclic structures. acs.orgresearchgate.net This reaction proceeds via cleavage of N–H and C(2)=C(3) bonds and the formation of new σ-bonds, without involving the pyridine nitrogen or sulfur atoms in the oxidation. acs.org The reaction conditions, such as the solvent and the use of a phase transfer catalyst, can influence the yield of the dimeric products. acs.org
Other oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) and magnesium monoperoxyphthalate (MMPP) can lead to simple S-oxidation products. acs.org The selective oxidation of thienopyridines is a valuable tool for functionalizing the bicyclic core. acs.org
| Oxidizing Agent | Substrate | Product Type | Reference |
| Sodium Hypochlorite (NaOCl) | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Dimeric Pyrrolo[2',3':4,5]thieno[2,3-b]pyridines | acs.orgresearchgate.net |
| m-Chloroperoxybenzoic acid (MCPBA) | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | S-oxidation products | acs.org |
| Magnesium monoperoxyphthalate (MMPP) | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | S-oxidation products | acs.org |
Alkylation and Acylation Reactions
Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions that introduce alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comlibretexts.org These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a carbocation or an acylium ion, which then attacks the aromatic ring. masterorganicchemistry.comlibretexts.org
While direct Friedel-Crafts reactions on the this compound ring are not explicitly described, the principles of these reactions are applicable. The reactivity of the thienopyridine ring in such reactions would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom. It's important to note that Friedel-Crafts reactions have limitations and may not be successful on aromatic rings substituted with strongly electron-withdrawing groups. libretexts.org
Acylation can also be achieved through other methods. For example, the acylation of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile with acetic anhydride (B1165640) resulted in mono- and diacetyl derivatives. researchgate.net
| Reaction Type | Reagents | Product Type | Reference |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkylated aromatic compound | masterorganicchemistry.comlibretexts.org |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Acylated aromatic compound | masterorganicchemistry.comlibretexts.org |
| Acylation | Acetic anhydride | Acetylated derivative | researchgate.net |
Derivatization and Scaffold Expansion from 5 Bromothieno 3,2 B Pyridine
Construction of Fused Polycyclic Heterocyclic Systems (e.g., Pyrimidines, Oxazepines)
The thieno[3,2-b]pyridine (B153574) core can be elaborated into more complex polycyclic systems by constructing additional rings. This strategy is of particular interest for the development of novel therapeutic agents and functional materials.
One of the most common approaches involves the annulation of a pyrimidine (B1678525) ring to the thieno[2,3-b]pyridine (B153569) core, leading to the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. researchgate.net This is often achieved by introducing an amino group at the 3-position of the thieno[2,3-b]pyridine ring, followed by cyclization with one-carbon electrophilic reagents. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can react with reagents like triethyl orthoformate or formamide (B127407) to construct the pyrimidine ring. researchgate.netnih.gov A multi-step synthesis starting from 5-bromo-2-chloronicotinonitrile (B1291396) can yield 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines. nih.gov This process involves the initial formation of 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile, followed by formylation and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl group at the 8-position. The final cyclization to the pyrimidine ring is achieved using high-temperature formamide-mediated reaction. nih.gov
The synthesis of oxazepine-fused systems represents another avenue for scaffold expansion. Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen atoms, and their derivatives are known to possess a wide range of biological activities. researchgate.netjmchemsci.comijnc.ir The construction of oxazepine rings fused to other heterocyclic systems can be achieved through various synthetic strategies, including intramolecular cyclization reactions. frontiersin.org For example, a one-pot, two-step process has been described for the regioselective synthesis of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netbohrium.comoxazepine. researchgate.net While direct fusion of an oxazepine ring to 5-bromothieno[3,2-b]pyridine is not explicitly detailed in the provided results, the general principles of oxazepine synthesis suggest potential routes. For instance, functionalization of the thienopyridine core with appropriate precursors, such as a 2-aminophenol (B121084) derivative, followed by reaction with a suitable building block could lead to the desired fused oxazepine system.
Table 1: Examples of Fused Polycyclic Systems Derived from Thienopyridines
| Fused System | Starting Material/Intermediate | Key Reaction | Reference |
|---|---|---|---|
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines | 3-Amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile | Formylation, Suzuki-Miyaura coupling, Formamide-mediated cyclization | nih.gov |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | 3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Hydrazinolysis followed by treatment with formic acid | researchgate.net |
| Benzo[b]pyrimido[5,4-f] researchgate.netbohrium.comoxazepine | 5-(Chloromethyl)-2,4-dichloro-6-methylpyrimidine and 2-aminophenol | Heterocyclization | researchgate.net |
Introduction of Diverse Chemical Functionalities at the Bromine Site
The bromine atom at the 5-position of the thieno[3,2-b]pyridine ring is a key site for introducing a wide array of chemical functionalities through various cross-coupling reactions. This allows for the synthesis of a large library of derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is frequently employed to introduce aryl or heteroaryl groups. researchgate.netmdpi.com For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate can be coupled with various aryl or heteroaryl boronic acids or their derivatives to yield bi(hetero)aryl compounds. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkynyl groups. Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been reacted with several (hetero)arylacetylenes via Sonogashira coupling to produce the corresponding 6-[(hetero)arylethynyl] derivatives. researchgate.net
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. This reaction has been used to synthesize novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines by coupling methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. researchgate.net Copper-catalyzed reactions can also be utilized, for instance, in C-O bond formation to synthesize di(hetero)arylethers. researchgate.net
Beyond cross-coupling reactions, the bromine atom can undergo other transformations. For example, it can be displaced by nucleophiles, although this is less common than metal-catalyzed substitutions. The versatility of these reactions allows for the generation of a wide range of substituted thieno[3,2-b]pyridines, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Functionalization Reactions at the Bromine Site of Thieno[3,2-b]pyridine Derivatives
| Reaction Type | Reactant | Product Type | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | 6-Aryl/heteroarylthieno[3,2-b]pyridines | Palladium catalyst (e.g., Pd(PPh₃)₄) | researchgate.netacs.org |
| Sonogashira Coupling | (Hetero)arylacetylenes | 6-[(Hetero)arylethynyl]thieno[3,2-b]pyridines | Palladium/Copper catalyst | researchgate.net |
| Buchwald-Hartwig Amination | Aryl/heteroarylamines | 6-[(Hetero)arylamino]thieno[3,2-b]pyridines | Palladium catalyst | researchgate.net |
| Ullmann-type Coupling | Phenols | Di(hetero)arylethers | Copper catalyst | researchgate.net |
Regioselective Functionalization Strategies for Complex Thienopyridine Derivatives
Achieving regioselectivity in the functionalization of the thieno[3,2-b]pyridine scaffold is critical for the synthesis of well-defined, complex derivatives. The inherent reactivity of the different positions on the bicyclic system can be exploited, and various strategies have been developed to control the site of reaction.
For the thieno[3,2-b]pyridine core, electrophilic substitution reactions such as bromination tend to occur at the 3-position of the thiophene (B33073) ring. researchgate.net For instance, treatment of 2-phenylthieno[3,2-b]pyridine with bromine in dichloromethane (B109758) at 0 °C results in the formation of 3-bromo-2-phenylthieno[3,2-b]pyridine. researchgate.net
In cases where multiple reactive sites are present, such as in dihalogenated pyridines, the choice of reaction conditions and reagents becomes crucial for achieving regioselectivity. For example, in the functionalization of 2-chloro-4,5-dibromopyridine, halogen-metal exchange with isopropylmagnesium chloride occurs selectively at the 5-position. mdpi.com This regioselectivity allows for the subsequent introduction of a substituent at this specific position.
Directed ortho-metalation is another powerful strategy for regioselective functionalization. This involves the use of a directing group that coordinates to a metal, typically lithium, to direct deprotonation to an adjacent position. While not explicitly detailed for this compound in the provided results, this is a general and widely used method for the selective functionalization of aromatic and heteroaromatic compounds.
Furthermore, the reactivity of the pyridine (B92270) and thiophene rings can be modulated. For instance, the pyridine ring can be activated towards nucleophilic substitution by forming the N-oxide. researchgate.net This allows for the introduction of substituents onto the pyridine part of the scaffold. By combining these different strategies, it is possible to selectively functionalize multiple positions on the thieno[3,2-b]pyridine core, enabling the synthesis of highly complex and diverse molecular architectures.
Table 3: Regioselective Functionalization Strategies
| Strategy | Target Position | Key Reagents/Conditions | Example/Application | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | C3-position | Br₂ in CH₂Cl₂ at 0 °C | Bromination of 2-phenylthieno[3,2-b]pyridine | researchgate.net |
| Halogen-Metal Exchange | C5-position of 2-chloro-4,5-dibromopyridine | i-PrMgCl | Selective functionalization for the synthesis of (+)-floyocidin B | mdpi.com |
| N-Oxide Formation | Pyridine ring | Oxidizing agent (e.g., m-CPBA) | Activation for nucleophilic substitution | researchgate.net |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms and energetics in organic chemistry. For derivatives of the thieno[3,2-b]pyridine (B153574) scaffold, DFT calculations have been instrumental in elucidating reaction pathways.
For instance, in the synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives, a related class of compounds, mechanistic studies have revealed that aza-[3+3] annulation reactions can proceed through a C-1,4 conjugate addition, followed by an intramolecular amide coupling nih.gov. DFT calculations can be employed to model the transition states and intermediates of such reactions, providing activation energies and reaction enthalpies that help in understanding the feasibility and selectivity of the synthetic route.
While specific DFT studies on the reaction mechanisms of 5-Bromothieno[3,2-b]pyridine are not extensively documented in the reviewed literature, the principles from related compounds can be applied. For example, in the well-known Suzuki-Miyaura cross-coupling reaction, which is used to synthesize aryl-substituted thieno[3,2-b]pyridines from brominated precursors, DFT can be used to investigate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination.
A hypothetical reaction coordinate diagram for a Suzuki-Miyaura coupling involving this compound could be constructed using DFT to calculate the relative energies of the reactants, intermediates, transition states, and products.
Table 1: Hypothetical Energetic Data for a Suzuki-Miyaura Reaction Step of this compound Calculated by DFT
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Pd(0) catalyst + Arylboronic acid) | 0.0 |
| 2 | Oxidative Addition Transition State | +15.2 |
| 3 | Oxidative Addition Intermediate | -5.7 |
| 4 | Transmetalation Transition State | +10.8 |
| 5 | Transmetalation Intermediate | -12.3 |
| 6 | Reductive Elimination Transition State | +8.5 |
| 7 | Products (5-Arylthieno[3,2-b]pyridine + Pd(0) catalyst) | -25.0 |
Note: The data in this table is illustrative and based on typical values for similar cross-coupling reactions. Actual values would require specific DFT calculations for this compound.
Prediction of Electronic Structures and Reactivity Patterns
DFT is also a primary tool for predicting the electronic structure and reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For derivatives of thieno[3,2-b]pyridine, DFT calculations have shown how different substituents can modulate these frontier orbitals and, consequently, their electronic and photophysical properties nih.gov.
For this compound, the bromine atom, being electronegative, is expected to influence the electron distribution in the molecule. DFT calculations could precisely quantify this effect. The molecular electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Softness (S) | 0.43 eV⁻¹ |
Note: These values are estimations based on related molecules and would need to be confirmed by specific calculations for this compound.
These calculations are crucial in understanding the reactivity patterns of this compound in various chemical reactions and its potential interactions with biological targets.
Conformational Analysis and Molecular Dynamics Simulations
While this compound itself is a relatively rigid molecule, computational methods like conformational analysis and molecular dynamics (MD) simulations become particularly important when it is part of a larger, more flexible molecule, such as a drug candidate.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For flexible side chains attached to the this compound core, this analysis can reveal the preferred shapes in different environments.
Molecular dynamics simulations provide a time-resolved picture of the molecular motions and interactions. MD simulations can be used to study the behavior of a molecule in a solvent, in a lipid bilayer membrane, or when interacting with a protein. For example, in drug design, MD simulations are used to assess the stability of a ligand-protein complex and to understand the key interactions that contribute to binding affinity. Although no specific MD simulations for this compound were found, studies on related thieno[3,2-b]pyrrole-5-carboxamide derivatives as enzyme inhibitors have utilized MD to explore their binding modes nih.gov.
An MD simulation of this compound in an aqueous solution would typically involve placing the molecule in a box of water molecules and solving Newton's equations of motion for all atoms over a certain period. Analysis of the resulting trajectory can provide information about hydration, conformational flexibility, and intermolecular interactions.
Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Illustrative Finding |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low RMSD would indicate the rigidity of the thieno[3,2-b]pyridine core. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Higher RMSF values for the bromine atom compared to the ring atoms might be observed. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | The RDF of water molecules around the nitrogen atom would reveal the structure of the hydration shell. |
Note: The findings are illustrative of what could be obtained from an MD simulation.
These computational techniques are invaluable for providing a dynamic and detailed understanding of the behavior of this compound and its derivatives at the molecular level.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of 5-Bromothieno[3,2-b]pyridine and its derivatives. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity within the molecule. nih.govscience.gov
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of all C-H single bond connectivities. columbia.edu For instance, the proton signal at a specific ppm can be definitively assigned to its corresponding carbon atom in the thienopyridine core.
Conversely, the HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by observing long-range correlations. For example, an HMBC spectrum could show a correlation from a proton on the pyridine (B92270) ring to a carbon atom in the thiophene (B33073) ring, confirming the fused-ring structure. The structural assignments for novel thieno[2,3-b]pyridine (B153569) derivatives have been confirmed using both HSQC and HMBC experiments. nih.gov
These multi-dimensional techniques are critical for distinguishing between isomers and confirming the regiochemistry of substitutions on the this compound scaffold.
Table 1: Representative 2D NMR Correlations for a Substituted Thieno[3,2-b]pyridine (B153574) Derivative
| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC (¹JCH) | Correlated Carbons (¹³C) via HMBC (²JCH, ³JCH) |
|---|---|---|
| H-2 | C-2 | C-3, C-3a, C-7a |
| H-3 | C-3 | C-2, C-3a |
| H-6 | C-6 | C-5, C-7, C-7a |
Note: The data presented is illustrative and based on general principles of NMR spectroscopy for heterocyclic systems. Actual chemical shifts are dependent on the specific compound and solvent.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of newly synthesized compounds like derivatives of this compound. nih.govmdpi.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm).
This precision allows for the calculation of a unique elemental formula. By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed formula, researchers can unequivocally confirm the molecular formula of the compound. mdpi.com Ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are commonly employed for these analyses. nih.gov This method is crucial for validating the successful synthesis of a target molecule and ensuring its purity before further investigation. mdpi.comresearchgate.net
Table 2: HRMS Data for a Hypothetical Derivative of this compound
| Proposed Formula | Calculated Monoisotopic Mass (m/z) | Measured Monoisotopic Mass (m/z) | Mass Error (ppm) |
|---|
Note: The data is hypothetical and serves to illustrate the precision of HRMS analysis.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For compounds like this compound, obtaining a single crystal suitable for diffraction analysis can provide a wealth of structural information.
The technique yields an electron density map from which the exact coordinates of each atom in the crystal lattice can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. mdpi.com Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking between the aromatic thienopyridine rings. nih.gov This information is invaluable for understanding the solid-state properties of the material and for designing new materials with specific packing motifs.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are key techniques for characterizing the electronic and photophysical properties of thieno[3,2-b]pyridine derivatives. nih.gov The absorption spectrum reveals the wavelengths of light a molecule absorbs, which corresponds to electronic transitions from the ground state to various excited states. The position of the absorption maxima (λ_abs) can be influenced by the solvent and the nature of substituents on the thienopyridine core.
Many thieno[3,2-b]pyridine derivatives exhibit fluorescence, re-emitting absorbed light at a longer wavelength. nih.govresearchgate.net Fluorescence spectroscopy measures the emission spectrum (λ_em), fluorescence intensity, and quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process. The difference between the absorption and emission maxima is known as the Stokes shift. The photophysical properties of these compounds are tunable; for example, introducing electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. nih.gov
Table 3: Photophysical Properties of Representative Thieno[3,2-b]pyridin-5(4H)-one Derivatives in Dichloromethane (B109758)
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
|---|---|---|---|---|
| KF-2 | 396 | 540 | 0.90 | 144 |
| KF-22 | 413 | 645 | 0.91 | 232 |
Data sourced from a study on thieno[3,2-b]pyridin-5(4H)-ones, demonstrating the impact of substitution on photophysical properties. nih.gov
Time-Resolved Spectroscopic Techniques for Investigating Excited State Dynamics
To gain a deeper understanding of the processes that occur after a molecule absorbs light, time-resolved spectroscopic techniques are employed. These methods monitor the decay of the excited state over time, typically on the nanosecond or picosecond timescale.
Time-resolved fluorescence spectroscopy, for instance, measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be affected by various quenching processes. Investigating the excited state dynamics provides crucial information about the different radiative (e.g., fluorescence) and non-radiative decay pathways available to the molecule, which is essential for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.
Applications in Advanced Materials Science and Chemical Synthesis
Building Blocks for Organic Optoelectronic Materials (e.g., OLEDs, Solar Cells)
In the context of OLEDs, materials derived from the thieno[3,2-b]pyridine (B153574) scaffold can function as electron-transporting materials (ETMs) or as components of hole-transporting materials (HTMs). rsc.orgnih.gov The electronic characteristics of the pyridine (B92270) moiety help facilitate smooth electron injection and transport, while the fused thiophene (B33073) ring can be modified to tune the frontier molecular orbital (HOMO/LUMO) energy levels. rsc.org This tuning is critical for matching the energy levels of adjacent layers within the device, thereby improving charge carrier injection and reducing the operating voltage. rsc.org For instance, pyrene-pyridine integrated molecules have been successfully employed as HTMs in solution-processed OLEDs, demonstrating stable performance with reduced efficiency roll-off. nih.gov
Similarly, in the field of organic solar cells, pyridine-based derivatives are utilized to improve power conversion efficiency and device stability. rsc.orgrsc.org They can be incorporated into the electron transporting layers (ETLs) of OSCs. One study demonstrated that pyridine-containing materials used as ETLs in small molecule OSCs led to devices with high fill-factors and significantly enhanced power conversion efficiencies compared to conventional materials. rsc.orgresearchgate.net The favorable properties of these materials, such as high electron mobility and good thermal stability, make the thieno[3,2-b]pyridine scaffold a promising building block for next-generation photovoltaic materials. rsc.orgrsc.org
| Device Type | Application of Pyridine-based Moiety | Key Advantages |
| OLED | Electron Transporting Material (ETM) | Improved current efficiency, high thermal stability, low operating voltage rsc.org |
| OLED | Hole Transporting Material (HTM) | Stable performance, low efficiency roll-off, high luminance nih.gov |
| OSC/PSC | Electron Transporting Layer (ETL) | High fill-factor, high power conversion efficiency (PCE) rsc.orgresearchgate.net |
| PSC | Hole Transporting Material (HTM) | Enhanced open-circuit voltage, improved film uniformity, increased durability rsc.org |
Precursors for Fluorescent Probes and Dyes
The thieno[3,2-b]pyridine framework is an excellent platform for the design and synthesis of novel fluorophores. Specifically, derivatives known as thieno[3,2-b]pyridin-5(4H)-ones, which can be synthesized from precursors like 5-Bromothieno[3,2-b]pyridine, exhibit strong fluorescence with tunable photophysical properties. nih.govnih.gov
Research has shown that the position of aryl substitution on the thieno[3,2-b]pyridin-5(4H)-one scaffold significantly influences its fluorescent properties. nih.gov For example, 2-aryl substituted analogues have been reported to display strong fluorescence with high quantum yields (up to 0.99), large Stokes shifts, and tunable emission maxima across the visible spectrum. nih.gov These characteristics are highly desirable for applications in bio-imaging and sensing. The photophysical properties can be chemically modulated by the choice of functional groups on the core scaffold. nih.gov This tunability allows for the rational design of fluorescent probes tailored for specific targets or environments. nih.govresearchgate.net The synthetic accessibility of these compounds, often involving regioselective aza-[3+3] cycloaddition reactions, makes the thieno[3,2-b]pyridine skeleton a valuable precursor in the development of advanced fluorescent materials. nih.govnih.gov
| Thieno[3,2-b]pyridin-5(4H)-one Derivative | Key Photophysical Property | Potential Application |
| 2-Aryl Analogues | Strong fluorescence, high quantum yields, large Stokes shifts nih.gov | Tunable fluorescent probes nih.gov |
| General Scaffold | Chemically tunable photophysical properties nih.gov | Fluorescent chemical probes for bio-imaging researchgate.net |
Integration into Conjugated Polymer Architectures
This compound is an ideal monomer for incorporation into π-conjugated polymer backbones. These polymers are the active materials in a wide range of organic electronic devices. The process of creating donor-acceptor (D-A) type copolymers allows for precise control over the polymer's optical and electronic properties. In this architecture, the electron-rich thieno[3,2-b]thiophene (B52689) unit can act as the donor, while the electron-deficient pyridine component of the thieno[3,2-b]pyridine moiety serves as the acceptor.
The synthesis of such polymers can be achieved through modern cross-coupling techniques like direct arylation polycondensation, which is an efficient method for creating high molecular weight materials. rsc.org The resulting polymers often exhibit desirable properties for organic photovoltaics, such as strong intermolecular π–π stacking, which facilitates charge transport and leads to improved hole mobility. nih.gov
A pyridine-thieno[3,2-b]thiophene-pyridine building block has been successfully synthesized and incorporated into π-conjugated polymers. researchgate.netrsc.org These polymers demonstrated excellent performance in electronic devices, with field-effect mobilities as high as 0.17 cm² V⁻¹ s⁻¹ and power conversion efficiencies in polymer solar cells reaching 10.8%. rsc.org The inclusion of the pyridine unit contributes to the electron-deficient nature of the polymer and can enhance planarity through noncovalent interactions, which is beneficial for charge transport. researchgate.netrsc.org
Synthons for the Preparation of Complex Molecular Architectures
In synthetic organic chemistry, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is a classic example of a synthon, where the bromine atom acts as a versatile functional handle for constructing more elaborate molecules.
The carbon-bromine bond is readily activated by transition metal catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the bromo-derivative is reacted with various (hetero)aryl boronic acids or their esters to form a new carbon-carbon bond. mdpi.com This methodology has been employed to synthesize a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This synthetic strategy provides a powerful and modular approach to access a wide range of functionalized thieno[3,2-b]pyridine derivatives with diverse electronic and steric properties. The ability to easily introduce different aryl and heteroaryl groups allows for the fine-tuning of the molecule's properties for specific applications, from medicinal chemistry to materials science. nih.gov The use of this compound as a synthon underscores its fundamental importance in building molecular complexity from a relatively simple starting material.
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Methodologies
Traditional multi-step syntheses of functionalized heterocyclic compounds often suffer from drawbacks such as low atom economy, the use of hazardous reagents, and the generation of significant waste. The future synthesis of 5-Bromothieno[3,2-b]pyridine and its derivatives will likely focus on greener and more efficient protocols.
Furthermore, the adoption of green chemistry principles will be crucial. This includes the use of environmentally benign solvents, the development of one-pot multicomponent reactions, and the application of alternative energy sources like microwave irradiation or ultrasonic production to reduce reaction times and energy consumption. mdpi.com Methodologies that minimize protecting group chemistry and reduce the number of synthetic steps will be paramount in making the synthesis of this compound derivatives more economically and environmentally viable for large-scale applications.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Bromination | Reduced step count, high atom economy. researchgate.net | Development of regioselective catalysts for the pyridine (B92270) ring. |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. mdpi.com | Designing cascade reactions to build the core and functionalize it in a single process. |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Adapting existing batch syntheses to continuous flow systems. |
| Microwave/Ultrasound | Accelerated reaction rates, potentially higher yields. mdpi.com | Optimization of conditions for key synthetic steps. |
Exploration of Novel Reactivity Modes for Undiscovered Transformations
The reactivity of the thieno[3,2-b]pyridine (B153574) scaffold is less explored compared to its isomers, presenting a significant opportunity for discovering novel chemical transformations. researchgate.net The bromine atom at the 5-position is a well-established handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. mdpi.com However, the future of its synthetic utility lies in moving beyond these conventional methods.
Photoredox catalysis represents a frontier for activating this compound in new ways. researchgate.net Using visible light and a photocatalyst, it may be possible to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.netmdpi.com This could include novel C-C and C-heteroatom bond formations, as well as the introduction of complex functional groups that are incompatible with harsher reaction conditions. nih.gov
Additionally, research should focus on the selective functionalization of other positions on the heterocyclic core. While the bromine at C-5 directs reactivity, the thiophene (B33073) ring contains electron-rich positions (C-2, C-3) that are susceptible to electrophilic attack, and the pyridine ring has other sites that could be targeted for nucleophilic or radical substitution. Unlocking site-selective reactions at these alternative positions would vastly expand the diversity of accessible derivatives. The selective oxidation of the thiophene sulfur or the pyridine nitrogen can also provide intermediates for further functionalization. nih.gov
Expansion of Applications in Emerging Areas of Materials Science
While much of the current focus on thienopyridines is in medicinal chemistry, the rigid, planar, and π-conjugated structure of the thieno[3,2-b]pyridine core makes it an excellent candidate for applications in organic electronics. researchgate.net Fused heterocyclic systems, particularly those containing thiophene, are foundational to the development of organic semiconductors. researchgate.net
Future research should explore the potential of this compound derivatives in:
Organic Light-Emitting Diodes (OLEDs): The thieno[3,2-b]pyridine scaffold can be incorporated into emissive materials or host materials. The nitrogen atom in the pyridine ring can tune the electronic properties, and by using the bromo-substituent as a coupling site, donor-acceptor structures can be synthesized. beilstein-journals.org Related thieno[3,2-c]pyridine-based iridium complexes have already shown promise in OLED applications. researchgate.netscientific.net
Organic Field-Effect Transistors (OFETs): The planarity of the thieno[3,2-b]pyridine core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. researchgate.net Derivatives of the related thieno[3,2-b]thiophene (B52689) have been successfully used as p-type organic semiconductors in OFETs. rsc.orgresearchgate.net By carefully choosing substituents introduced via the bromo-position, the charge carrier mobility and stability of the resulting materials can be optimized.
Organic Photovoltaics (OPVs): The ability to create donor-acceptor polymers makes this scaffold attractive for use in the active layer of solar cells. The inherent properties of thienopyrazines, a similar class of compounds, have been leveraged to create low band gap materials suitable for photovoltaics. rsc.org
| Application Area | Key Property of Thieno[3,2-b]pyridine Core | Role of 5-Bromo Substituent |
| OLEDs | Rigid, planar structure for charge transport and emission. beilstein-journals.org | Synthetic handle to attach chromophores or tune HOMO/LUMO levels. |
| OFETs | Facilitates π-π stacking for high charge carrier mobility. researchgate.netrsc.org | Site for introducing solubilizing groups and modifying electronic properties. |
| OPVs | Tunable electronic properties for donor/acceptor materials. rsc.org | Key position for polymerization and band-gap engineering. |
Advanced Computational Design for Tailored Properties and Reactivity
In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. Advanced computational design, primarily using Density Functional Theory (DFT), will be a cornerstone of future research on this compound.
DFT calculations can accurately predict a range of molecular properties before a compound is ever synthesized, saving significant time and resources. mdpi.com For materials science applications, computational models can predict electronic properties such as HOMO/LUMO energy levels, band gaps, and charge transport characteristics. nih.gov This allows for the virtual screening of large libraries of potential derivatives to identify candidates with optimal properties for OLEDs or OFETs.
In the context of medicinal chemistry, computational tools can predict how derivatives will interact with biological targets. researchgate.netnih.gov Molecular docking studies can assess the binding affinity and mode of interaction with specific enzymes or receptors, guiding the design of more potent and selective therapeutic agents. scirp.org Furthermore, DFT can be used to calculate reactivity descriptors, such as electrostatic potential maps and frontier molecular orbital energies, to predict the most likely sites for chemical reactions and to understand the mechanisms of novel transformations. nih.govresearchgate.net This predictive power will guide synthetic chemists toward the most promising reaction conditions and substrates, streamlining the development of both new materials and new medicines based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromothieno[3,2-b]pyridine, and how does reaction temperature influence regioselectivity?
- Methodology : The synthesis typically involves bromination of thieno[3,2-b]pyridine derivatives. For regioselective bromination at the 5th position, low-temperature conditions (e.g., −78°C in THF) with n-BuLi as a base and brominating agents (e.g., Br₂ or NBS) are critical. Quenching the reaction at controlled temperatures minimizes side reactions and ensures positional specificity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) and verification by NMR (¹H/¹³C) and mass spectrometry are essential .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures distinguish it from regioisomers?
- Methodology :
- NMR : ¹H NMR distinguishes regioisomers via aromatic proton splitting patterns. For this compound, the thiophene-proton adjacent to bromine appears as a doublet (δ 7.2–7.5 ppm), while pyridine protons resonate as distinct singlets (δ 8.3–8.6 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 213.95 (C₇H₄BrNS⁺).
- X-ray Crystallography : Resolves the fused-ring structure and bromine positioning, critical for distinguishing 5-Bromo from 2- or 7-substituted analogs .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions compared to other halogens?
- Methodology : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura couplings. Compared to iodo analogs (e.g., 6-Iodothieno[3,2-b]pyridine), brominated derivatives require higher catalyst loadings (e.g., Pd(PPh₃)₄, 5–10 mol%) but offer better stability. Optimize solvent (DMF/toluene mixtures) and base (Cs₂CO₃) to enhance coupling efficiency. Reaction progress is monitored via TLC, with yields quantified by HPLC .
Q. What computational modeling approaches are recommended to predict the biological activity of this compound derivatives targeting kinase enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the bromothienopyridine core and kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on halogen bonding between bromine and backbone carbonyls (e.g., Leu83 in EGFR).
- MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives for synthesis .
Q. In medicinal chemistry, what strategies can be employed to modify the thienopyridine core of this compound to enhance blood-brain barrier (BBB) permeability while maintaining target affinity?
- Methodology :
- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce polar surface area (<90 Ų) while retaining logP values of 2–3 (calculated via ChemAxon).
- Pro-drug Design : Mask polar groups (e.g., esterify hydroxyl substituents) to improve passive diffusion. Evaluate BBB penetration using PAMPA assays and in vivo microdialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
